4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
4-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzenesulfonamide, as part of the sulfonamide family, has been involved in the synthesis and characterization of novel compounds. For example, sulfonamide Schiff bases have been synthesized for their biological potential, involving the reaction of sulfonamide derivatives with various aldehydes. These compounds were characterized using techniques like FTIR, NMR, Mass spectrometry, and X-ray diffraction, and screened for enzyme inhibition and antioxidant potentials, showing significant biological activity (Kausar et al., 2019).
Biological and Medicinal Applications
Sulfonamide derivatives, including those similar to this compound, have been investigated for their biological and medicinal applications. For instance, mixed-ligand copper(II)-sulfonamide complexes were studied for their DNA binding, cleavage, and anticancer activity, demonstrating the significance of the sulfonamide derivative in interacting with DNA and inducing apoptosis in cancer cells (González-Álvarez et al., 2013).
Chemosensing Applications
Sulfonamides have also been utilized in chemosensing applications for the detection of ions in aqueous solutions. A colorimetric and fluorescence probe based on a sulfonamide derivative was developed for the selective detection of Sn2+ ions, demonstrating the compound's utility in bioimaging and highlighting its potential in differentiating between cancerous and normal cells (Ravichandiran et al., 2020).
Enzyme Inhibition and Drug Design
The unique structure of sulfonamides, including this compound, makes them suitable candidates for drug design, particularly as enzyme inhibitors. Research has shown the effectiveness of sulfonamide-based compounds in inhibiting human carbonic anhydrases, which are relevant for therapeutic applications in conditions like glaucoma and edema (Sapegin et al., 2018).
Environmental Applications
Sulfonamide derivatives have been explored for their environmental applications, such as in the photooxidation processes for pollutant degradation. Studies on similar compounds have shown the potential for sulfonamides in activating oxidative processes for the degradation of environmental contaminants, illustrating their utility beyond biological and medicinal applications (Miller & Crosby, 1983).
Mechanism of Action
The mechanism of action for this compound is not specified in the search results. It’s possible that the mechanism of action could vary depending on the specific application or field of study.
Properties
IUPAC Name |
4-chloro-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO4S2/c1-11(2)9-16(13-7-8-21(17,18)10-13)22(19,20)14-5-3-12(15)4-6-14/h3-6,11,13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHIALDBOWNFIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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